molecular formula C6H9ClO B8638415 3-Chloro-2-methyl-2-pentenal CAS No. 31357-75-2

3-Chloro-2-methyl-2-pentenal

Cat. No.: B8638415
CAS No.: 31357-75-2
M. Wt: 132.59 g/mol
InChI Key: XVBAOJCDXBMWMR-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-2-pentenal is a chemical compound with the CAS registry number 31357-75-2 . The (Z)-isomer of this compound is documented under this CAS number . This compound is an alpha, beta-unsaturated aldehyde characterized by a pentenal backbone substituted with chloro and methyl functional groups. As a building block in organic synthesis, it serves as a versatile intermediate for researchers exploring the synthesis of more complex molecules. Its structure suggests potential utility in various chemical transformations, including cyclization and nucleophilic addition reactions. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the relevant safety data sheets and handle this material with appropriate personal protective equipment. For more detailed information on this compound's specific applications and value in scientific research, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31357-75-2

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

3-chloro-2-methylpent-2-enal

InChI

InChI=1S/C6H9ClO/c1-3-6(7)5(2)4-8/h4H,3H2,1-2H3

InChI Key

XVBAOJCDXBMWMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C=O)Cl

Origin of Product

United States

Sample Preparation and Extraction:the Primary Goal of This Step is to Extract the Target Compound from the Sample Matrix and Concentrate It to a Level Suitable for Detection.researchgate.net

Headspace (HS) and Purge-and-Trap (P&T): For water samples, these are the most common techniques. perlan.com.pl Headspace analysis involves heating the sample in a sealed vial to drive volatile compounds into the gas phase above the sample, which is then injected for analysis. perlan.com.pl Purge-and-Trap is more exhaustive, bubbling an inert gas through the sample to strip volatiles onto a sorbent trap, which is then heated to release the compounds for analysis. perlan.com.pl

Solid-Phase Microextraction (SPME): SPME is a fast, solvent-free method where a coated fiber is exposed to the sample (or its headspace). researchgate.net Analytes adsorb to the fiber, which is then transferred to the instrument's injector for thermal desorption and analysis. researchgate.net

Solvent Extraction: For solid or sludge samples, methods like ultrasonic or Soxhlet extraction with an appropriate organic solvent can be used to isolate semi-volatile compounds. nih.gov

Instrumental Analysis:

Implications for Understanding Natural Product Chemistry

The formation of 3-Chloro-2-methyl-2-pentenal from the pyrolysis of Camellia oleifera seed cake has important implications for the field of natural product chemistry. It demonstrates that the chemical diversity derivable from natural sources extends far beyond the compounds produced through biosynthesis in living organisms.

Expansion of Chemical Space: Thermal processing acts as a powerful synthetic tool, transforming relatively simple, abundant biomass precursors into complex, functionalized, and sometimes unexpected molecules. researchgate.net The generation of a halogenated compound from a plant source highlights how elements absorbed from the environment (like chlorine) can be incorporated into novel organic structures under pyrolytic conditions.

Biorefining and Value-Added Chemicals: This phenomenon is central to the concept of biorefining, where biomass is converted into a spectrum of value-added chemicals and biofuels. Understanding the reaction pathways that lead to compounds like this compound can enable the targeted synthesis of specialty chemicals from renewable feedstocks. researchgate.net

Redefining "Natural Products": The discovery challenges a rigid definition of a "natural product." While not biosynthesized directly, such "neo-formed" compounds originate entirely from a natural precursor. Their study blurs the line between natural product chemistry and synthetic chemistry, opening up avenues for "biomass-derived" chemical synthesis that leverages the inherent chemical structures built by nature. The study of furanic compounds, for example, is a major area where biomass-derived platform chemicals are transformed into a wide range of valuable products. mdpi.com

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Methyl 2 Pentenal

Reactions Involving the α,β-Unsaturated Aldehyde Functionality

The α,β-unsaturated aldehyde moiety in 3-chloro-2-methyl-2-pentenal is characterized by an electrophilic carbonyl carbon and an electrophilic β-carbon, both of which are susceptible to nucleophilic attack.

Direct nucleophilic addition to the carbonyl carbon (1,2-addition) is a fundamental reaction of aldehydes. This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The reaction proceeds through a tetrahedral intermediate, which upon protonation yields an alcohol.

In the case of this compound, the addition of a Grignard reagent (R-MgX) would be expected to yield a secondary allylic alcohol. The steric hindrance from the α-methyl group and the vinylic chlorine might influence the rate of this reaction.

Table 1: Representative Nucleophilic Additions to the Carbonyl Group

Nucleophile Reagent Example Expected Product
Grignard Reagent Methylmagnesium bromide (CH₃MgBr) 4-Chloro-3-methyl-3-hexen-2-ol
Organolithium Reagent n-Butyllithium (n-BuLi) 4-Chloro-3-methyl-3-hepten-2-ol

The conjugated system in this compound allows for 1,4-conjugate addition, commonly known as the Michael reaction. This type of addition is typically favored by "soft" nucleophiles. The nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product.

A variety of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. The presence of the electron-withdrawing chlorine atom at the β-position can influence the electrophilicity of the conjugated system.

Table 2: Representative Michael-Type Additions

Nucleophile Type Reagent Example Expected Product
Enolate Diethyl malonate Diethyl 2-(3-chloro-2-methyl-1-oxopentyl)malonate
Amine Piperidine 3-Chloro-2-methyl-3-(piperidin-1-yl)pentanal

The carbon-carbon double bond in α,β-unsaturated aldehydes can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. For this compound to participate as a dienophile, it would react with a conjugated diene. The electron-withdrawing nature of the aldehyde group and the chlorine atom would activate the double bond for this type of reaction.

The stereochemistry of the resulting cyclohexene derivative would be influenced by the geometry of the dienophile and the diene, as well as the reaction conditions.

Table 3: Representative Diels-Alder Reaction

Diene Expected Product
1,3-Butadiene 1-Chloro-6-ethyl-2-methylcyclohex-3-ene-1-carbaldehyde

Reactions Associated with the Vinylic Chlorine Substituent

The vinylic chlorine atom is attached to an sp²-hybridized carbon, which influences its reactivity compared to a chlorine on an sp³-hybridized carbon.

Nucleophilic substitution of a vinylic halide is generally more difficult than for an alkyl halide due to the increased strength of the C-Cl bond and the repulsion between the incoming nucleophile and the electron-rich double bond. However, under forcing conditions or with specific catalysts, substitution can occur.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for forming new carbon-carbon bonds at the vinylic position. These reactions involve the oxidative addition of the vinylic chloride to a low-valent palladium complex, followed by transmetalation and reductive elimination.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Expected Product
Suzuki Coupling Phenylboronic acid 2-Methyl-3-phenyl-2-pentenal

Treatment of this compound with a strong base can lead to the elimination of hydrogen chloride (HCl), resulting in the formation of an enyne or a conjugated diene, depending on the reaction conditions and the regioselectivity of the elimination. The resulting highly unsaturated system could then undergo further transformations.

The regiochemistry of the elimination would be influenced by the acidity of the available protons and the steric environment around the double bond.

Table 5: Potential Elimination Products

Base Potential Product(s)
Sodium amide (NaNH₂) 2-Methylpent-2-en-3-ynal or 2-methylpenta-2,4-dienal

Cross-Coupling Reactions Utilizing the Halogen Functionality

The presence of a vinylic chloride in this compound suggests its potential as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. Such reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the cross-coupling reactions of this compound is not extensively available, the reactivity of similar β-chloro-α,β-unsaturated aldehydes and vinylic chlorides provides a strong basis for predicting its behavior in reactions such as Suzuki, Heck, and Sonogashira couplings.

The general unreactivity of vinyl chlorides in traditional nucleophilic substitution reactions underscores the importance of transition metal catalysis to activate the C-Cl bond. doubtnut.comsarthaks.comdoubtnut.com Palladium catalysts, in particular, are well-suited for the oxidative addition to the C(sp²)-Cl bond, initiating the catalytic cycle of these cross-coupling reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerPotential ProductCatalyst System (Typical)
Suzuki CouplingOrganoboron Reagent (e.g., R-B(OH)₂)2-Methyl-3-substituted-2-pentenalPd(0) complex, Base
Heck CouplingAlkene (e.g., R'-CH=CH₂)Substituted DienalPd(0) or Pd(II) catalyst, Base
Sonogashira CouplingTerminal Alkyne (e.g., R''-C≡CH)Conjugated EnynalPd(0) complex, Cu(I) co-catalyst, Base

These hypothetical reactions would lead to the formation of more complex unsaturated aldehydes, which are valuable intermediates in organic synthesis. The success of these transformations would depend on the careful selection of catalysts, ligands, and reaction conditions to overcome the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Stereochemical Aspects of this compound Reactions

The trisubstituted double bond in this compound gives rise to E/Z isomerism, which can significantly influence its reactivity and the stereochemistry of the products.

Control of Stereoisomerism in Derived Products

The stereochemical outcome of reactions involving this compound is crucial for the synthesis of stereochemically defined products. In nucleophilic substitution reactions at the vinylic carbon, the mechanism can influence the stereochemistry. While SN1-type reactions proceeding through a carbocation intermediate would lead to a mixture of isomers, concerted mechanisms or addition-elimination pathways can offer a degree of stereocontrol.

For instance, intramolecular nucleophilic substitution at the sp² carbon of vinyl halides with a thiol moiety has been shown to proceed with stereochemical implications. researchgate.net The geometry of the starting material can dictate the geometry of the resulting heterocyclic product.

In the context of cross-coupling reactions, it is known that many palladium-catalyzed processes, such as the Suzuki and Stille couplings, generally proceed with retention of configuration at the double bond. This means that the E/Z geometry of the this compound would be transferred to the coupled product.

Influence of E/Z Configuration on Reaction Outcomes

The E/Z configuration of this compound can affect both the rate and the stereochemical course of a reaction. The different spatial arrangement of the substituents around the double bond can lead to different steric interactions in the transition state, favoring one reaction pathway over another.

For example, in cycloaddition reactions, the facial selectivity can be influenced by the E/Z geometry of the dienophile or diene. While specific Diels-Alder reactions involving this compound are not well-documented, the principles of pericyclic reactions suggest that the stereochemistry of the starting material would be critical in determining the stereochemistry of the resulting cyclohexene ring. wikipedia.orgyoutube.comyoutube.com

Furthermore, the relative stability of the E and Z isomers can play a role. The (E)-isomer of this compound has been specifically prepared and characterized, suggesting it may be the thermodynamically more stable isomer in some conditions. nih.gov This stability can be a factor in reactions where isomerization is possible.

Derivatization Strategies for Diverse Chemical Scaffolds

The combination of functional groups in this compound makes it a valuable precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and polyfunctional organic molecules.

Synthesis of Heterocyclic Compounds

The electrophilic nature of the carbonyl carbon and the β-carbon of the double bond, along with the potential for the chlorine atom to act as a leaving group, allows for the construction of various heterocyclic systems.

A notable example is the use of this compound in the synthesis of pyrrolopyridazine derivatives. In a patented procedure, this compound is reacted with ethyl N-(2-butenyl)glycinate in the presence of a base. This reaction likely proceeds through an initial Michael addition of the secondary amine to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent transformations to yield the final heterocyclic product. organic-chemistry.org

Furthermore, β-chloro-α,β-unsaturated aldehydes are known precursors for the synthesis of pyrazoles and pyridines. The reaction with hydrazines can lead to the formation of pyrazoles through a condensation-cyclization sequence. nih.govbeilstein-journals.orgorganic-chemistry.org Similarly, reaction with ammonia or its derivatives, often in the presence of other reagents, can be employed to construct the pyridine ring. organic-chemistry.orgnih.govwikipedia.orgbaranlab.org

Table 2: Potential Heterocyclic Systems from this compound

HeterocycleReagent(s)General Reaction Type
PyrrolopyridazineEthyl N-(2-butenyl)glycinate, BaseMichael Addition, Intramolecular Cyclization
PyrazoleHydrazine derivativesCondensation, Cyclization
PyridineAmmonia, AminesCondensation, Cycloaddition

Formation of Polyfunctional Organic Molecules

Beyond heterocycles, this compound can be transformed into a range of acyclic polyfunctional molecules. The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to extend the carbon chain.

The carbon-carbon double bond can participate in various addition reactions. For example, conjugate addition of nucleophiles would introduce functionality at the β-position. The vinylic chloride can be replaced by other functional groups through nucleophilic substitution, although this often requires harsh conditions or transition metal catalysis.

The combination of these reactions allows for the synthesis of molecules with multiple functional groups, which can then be used in further synthetic endeavors. For instance, a cross-coupling reaction to replace the chlorine atom, followed by a Wittig-type reaction at the aldehyde, could lead to the formation of complex polyene systems.

Expansion of Carbon Chain Derivatives

The inherent reactivity of α,β-unsaturated aldehydes and vinyl chlorides allows for theoretical postulation of several transformation pathways that could lead to the expansion of the carbon skeleton. These include well-established synthetic methodologies such as aldol condensations, Grignard reactions, Wittig reactions, and various palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. In principle, the aldehyde functionality could react with enolates in aldol-type reactions or with organometallic reagents like Grignard reagents. The vinyl chloride moiety, on the other hand, is a suitable candidate for cross-coupling reactions.

Despite these theoretical possibilities, the absence of empirical data in the form of detailed research findings, including specific reaction conditions, yields, and characterization of resulting derivatives, precludes a substantive discussion on the expansion of carbon chain derivatives of this compound. Consequently, data tables summarizing such transformations cannot be constructed at this time. Further experimental investigation is required to explore and document the synthetic utility of this compound in the creation of more complex molecules.

Mechanistic Investigations into 3 Chloro 2 Methyl 2 Pentenal Reactivity

Isotopic Labeling Studies for Mechanistic Confirmation:Isotopic labeling is a powerful technique for unequivocally confirming reaction mechanisms. However, no studies employing this method for 3-Chloro-2-methyl-2-pentenal have been reported.

Due to the absence of specific research on this compound, it is not possible to provide a detailed, evidence-based article on its mechanistic investigations at this time. Further experimental and theoretical research is required to fill this knowledge void.

Theoretical and Computational Chemistry Approaches to 3 Chloro 2 Methyl 2 Pentenal

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of 3-Chloro-2-methyl-2-pentenal is fundamental to understanding its reactivity. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electron distribution and molecular orbitals of the compound. uni-bonn.de By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), one can calculate various electronic properties that serve as reactivity descriptors. mdpi.comsciforum.net

The presence of the chlorine atom, methyl group, and the conjugated system of the double bond and the carbonyl group significantly influences the electronic environment of this compound. rroij.com The chlorine atom, being electronegative, withdraws electron density via the inductive effect, while the methyl group is an electron-donating group. The conjugated π-system allows for delocalization of electrons across the C=C and C=O bonds.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. sciforum.net The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, for instance, the carbonyl carbon and the β-carbon of the double bond.

Various reactivity indices can be calculated from the electronic structure data to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). sciforum.net These parameters help in predicting the behavior of this compound in different chemical reactions. For example, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties and Reactivity Indices for this compound (Illustrative Data)
PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-2.15 eV
HOMO-LUMO Gap4.70 eV
Electronegativity (χ)4.50 eV
Chemical Hardness (η)2.35 eV
Electrophilicity Index (ω)4.31 eV

Conformational Analysis and Stereoelectronic Effects

The flexibility of this compound arises from the rotation around its single bonds, leading to various conformations with different energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them. drugdesign.org This can be achieved by systematically scanning the potential energy surface (PES) through rotation of the dihedral angles, such as the C-C single bond connecting the ethyl group and the C-C bond of the aldehyde group.

For each conformation, the energy can be calculated using quantum mechanical methods like DFT or Møller-Plesset perturbation theory (MP2). The results of such a scan would reveal the most stable conformers, which correspond to the minima on the PES. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Stereoelectronic effects play a significant role in determining the stability of different conformers. researchgate.net These effects arise from the interaction between orbitals of different parts of the molecule. In this compound, hyperconjugation is a key stereoelectronic effect. For instance, the interaction between the σ orbitals of the C-H bonds of the ethyl group and the π* orbital of the C=C double bond can stabilize certain conformations. Similarly, the orientation of the lone pairs on the chlorine and oxygen atoms with respect to adjacent bonds can influence conformational preferences.

The planarity of the conjugated system is also a crucial factor. The s-cis and s-trans conformations, arising from rotation around the C-C single bond between the double bond and the carbonyl group, will have different stabilities due to a combination of steric hindrance and stereoelectronic interactions. The s-trans conformer is often more stable for α,β-unsaturated aldehydes to minimize steric repulsion between the substituent on the β-carbon and the carbonyl oxygen.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
s-trans180°0.00
s-cis2.50
Gauche60°1.80

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states. A common reaction for α,β-unsaturated aldehydes is nucleophilic addition, which can occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). wikipedia.org

To study a reaction pathway, the geometries of the transition states are located on the PES. masterorganicchemistry.com This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state is found, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to connect the transition state to the corresponding reactants and products.

The energetics of the reaction are determined by calculating the energies of all stationary points along the reaction pathway. The activation energy (the energy difference between the transition state and the reactants) determines the reaction rate, with a lower activation energy corresponding to a faster reaction. fiveable.me The reaction energy (the energy difference between the products and the reactants) indicates whether the reaction is exothermic or endothermic. These calculations can help predict the regioselectivity of nucleophilic additions to this compound.

For instance, the reaction of this compound with a nucleophile like a cyanide ion can be modeled. Calculations would likely show two competing pathways for 1,2- and 1,4-addition. By comparing the activation energies for both pathways, one can predict which product will be formed preferentially under kinetic control.

Table 3: Calculated Energetics for Nucleophilic Addition to this compound (Illustrative Data)
Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
1,2-Addition15.2-8.5
1,4-Addition12.8-12.3

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules over time, providing insights into their dynamics and intermolecular interactions in a condensed phase, such as in a solvent. acs.org In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their trajectories to be tracked.

To perform an MD simulation of this compound, the molecule would first be placed in a simulation box filled with a chosen solvent, for example, water or an organic solvent. The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a representative range of molecular conformations and interactions. Analysis of the resulting trajectory can reveal important information about the intermolecular interactions between this compound and the solvent molecules. iaanalysis.com

One can analyze the radial distribution functions (RDFs) between specific atoms of this compound and the solvent to understand the solvation structure. For example, the RDF between the carbonyl oxygen and the hydrogen atoms of water would reveal the extent of hydrogen bonding. mdpi.com The simulation can also provide information on the dynamics of the molecule, such as its diffusion coefficient and rotational correlation times in the solvent.

Table 4: Analysis of Intermolecular Interactions from a Molecular Dynamics Simulation of this compound in Water (Illustrative Data)
Interaction TypeAverage Interaction Energy (kcal/mol)Key Interacting Atoms
Hydrogen Bonding (C=O --- H-O)-3.5Carbonyl Oxygen and Water Hydrogen
van der Waals-5.8Entire Molecule with Water
Electrostatic-4.2Polar groups with Water

Advanced Analytical Methodologies for Research on 3 Chloro 2 Methyl 2 Pentenal and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment in Complex Reaction Mixtures

Chromatography is indispensable for isolating compounds of interest from raw reaction outputs, which may contain starting materials, catalysts, solvents, byproducts, and isomers. The choice of chromatographic technique is dictated by the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile halogenated organic compounds like 3-Chloro-2-methyl-2-pentenal. restek.comchromatographyonline.com Its high resolving power separates individual components of a mixture, while the mass spectrometer provides detailed structural information, enabling confident identification. chromatographyonline.comslideshare.net

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column's inner walls. The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for preliminary identification.

Upon exiting the column, the separated components enter the mass spectrometer. Electron Ionization (EI) is a common method for analyzing α,β-unsaturated aldehydes, providing reproducible fragmentation patterns that serve as a molecular fingerprint. nih.govresearchgate.net These patterns can be compared against spectral libraries for identification. For halogenated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive marker in the mass spectrum, aiding in the identification of chlorinated products. unt.edu GC-MS is not only qualitative but also highly quantitative, capable of detecting compounds at very low concentrations. restek.comusgs.gov

Table 1: Illustrative GC-MS Parameters for Halogenated Aldehyde Analysis

ParameterTypical SettingPurpose
ColumnDB-5ms (5% Phenyl-methylpolysiloxane)Provides good separation for a wide range of organic compounds.
Injector Temperature250 °CEnsures rapid vaporization of the sample.
Oven ProgramInitial 50 °C, ramp to 280 °CSeparates compounds based on boiling point and polarity.
Carrier GasHeliumInert gas to move sample through the column.
Ionization ModeElectron Ionization (EI) at 70 eVCreates characteristic and reproducible fragmentation.
Mass AnalyzerQuadrupoleSeparates ions based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

For derivatives of this compound that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. chromatographyonline.com This technique is particularly useful for analyzing products from subsequent reactions, such as condensation products or other high molecular weight derivatives.

HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for organic molecules. sielc.comresearchgate.net

Since many aldehydes lack a strong chromophore for UV detection, a common strategy involves pre-column derivatization. A reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone derivative. These derivatives are highly colored and absorb strongly in the UV-visible region, significantly enhancing detection sensitivity. researchgate.net The separation of these derivatives by HPLC allows for the quantification of the original aldehydes in the mixture. researchgate.net

Spectroscopic Techniques for Structural Elucidation of Reaction Products

While chromatography separates components, spectroscopy provides the detailed information required to determine their exact molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. ugent.be For a molecule like this compound, which can exist as E and Z geometric isomers, NMR is essential.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shift (δ) of the aldehydic proton (R-CHO) is highly characteristic, appearing far downfield (typically 9-10 ppm). pressbooks.pub The protons on the ethyl group and methyl group will also have distinct chemical shifts and splitting patterns that confirm the carbon skeleton.

The key to assigning stereochemistry lies in the coupling constants (J-values) between protons and through-space correlations observed in 2D NMR experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY). For alkenes, the coupling constant between protons across the double bond (trans-coupling) is typically larger (11–18 Hz) than the corresponding cis-coupling (6–14 Hz). magritek.com In this compound, NOESY experiments can reveal spatial proximities between the methyl group and the ethyl group protons, allowing for a definitive assignment of the E or Z configuration. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework. The carbonyl carbon of aldehydes and ketones has a characteristic chemical shift in the 190-215 ppm range, providing clear evidence for this functional group. pressbooks.publibretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Isomers

ProtonPredicted δ (ppm) - E IsomerPredicted δ (ppm) - Z Isomer
-CHO~9.5~9.4
-CH₃ (on C=C)~2.1~2.2
-CH₂-CH₃~2.5 (quartet)~2.6 (quartet)
-CH₂-CH₃~1.1 (triplet)~1.2 (triplet)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing rapid and valuable information about the functional groups present.

For this compound, IR spectroscopy is particularly useful for identifying the key functional groups. The presence of an α,β-unsaturated aldehyde system is characterized by two strong absorption bands. The C=O (carbonyl) stretch is shifted to a lower wavenumber (1685-1710 cm⁻¹) compared to saturated aldehydes (1720-1740 cm⁻¹) due to conjugation with the C=C bond. pressbooks.publibretexts.orgorgchemboulder.com The C=C (alkene) stretch appears in the 1620-1650 cm⁻¹ region. Additionally, a characteristic C-H stretch for the aldehyde proton is often visible as a pair of weak to moderate bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.puborgchemboulder.com The C-Cl stretch typically appears in the fingerprint region (600-800 cm⁻¹).

Raman spectroscopy can also be a valuable tool. While the C=O stretch is often weaker in Raman than in IR, the C=C double bond, being more polarizable, often gives a strong Raman signal. This makes it a useful complementary technique for confirming the presence of the unsaturated system.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretch2830-2695Moderate
Carbonyl C=OStretch1710-1685Strong
Alkene C=CStretch~1640Medium-Weak
C-ClStretch800-600Strong

Hyphenated Techniques and Emerging Analytical Approaches in Chemical Research

The drive for greater efficiency and more comprehensive data has led to the development of powerful hyphenated techniques and new analytical workflows. nih.gov Hyphenation refers to the online coupling of a separation method with a spectroscopic detection method. slideshare.netchemijournal.comsaspublishers.com

GC-MS is the classic example, but other combinations are increasingly vital. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for analyzing non-volatile and thermally labile compounds without the need for derivatization. nih.govasdlib.org Techniques like LC-NMR, which couples HPLC directly to an NMR spectrometer, allow for the acquisition of structural data on components of a mixture as they are separated, which is a powerful tool for identifying unknown impurities or byproducts. nih.gov

Furthermore, the field of chemical analysis is being transformed by automation and machine learning. beilstein-journals.org High-throughput experimentation (HTE) platforms can automate the setup, execution, and analysis of many reactions in parallel. thepharmajournal.com These systems often integrate real-time analytical tools to monitor reaction progress and product formation, generating vast datasets that can be analyzed by machine learning algorithms to rapidly optimize reaction conditions or identify novel reaction pathways. beilstein-journals.org These emerging approaches promise to accelerate the pace of research and development in the synthesis and characterization of complex molecules like this compound and its derivatives. digitellinc.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Building Block for Specialty Chemicals

The inherent reactivity of 3-Chloro-2-methyl-2-pentenal makes it a promising starting material for the synthesis of a diverse array of specialty chemicals. The conjugated system of the double bond and the aldehyde group allows for a variety of addition reactions, while the chlorine atom can be a site for nucleophilic substitution or elimination reactions.

Key Reactive Sites and Potential Transformations:

Reactive SiteType of ReactionPotential Products
Aldehyde GroupNucleophilic Addition, Reduction, Oxidation, CondensationAlcohols, Carboxylic Acids, Imines, Acetals
Carbon-Carbon Double BondElectrophilic Addition, Michael Addition, CycloadditionHalohydrins, Epoxides, Substituted Aldehydes
Chlorine AtomNucleophilic Substitution, Elimination ReactionsEthers, Amines, Alkynes, Dienes

The multifunctionality of this compound allows for sequential reactions to build molecular complexity. For instance, a Grignard reaction at the aldehyde followed by a substitution of the chlorine could lead to highly functionalized molecules. The presence of both an electrophilic carbon at the aldehyde and a nucleophilic site after deprotonation at the α-position (in the form of its enolate) further expands its synthetic utility. While specific industrial applications of this compound as a building block for specialty chemicals are not widely documented in publicly available literature, its structural motifs are found in various biologically active compounds and functional materials.

Precursor in the Synthesis of Optically Active Compounds

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal and materials chemistry. While this compound is itself achiral, it can serve as a prochiral substrate for the synthesis of optically active compounds. The introduction of a chiral center can be achieved through several asymmetric synthesis strategies.

Potential Asymmetric Transformations:

Asymmetric Reduction of the Aldehyde: The use of chiral reducing agents or catalysts can convert the aldehyde group into a chiral alcohol with high enantioselectivity.

Asymmetric Michael Addition: Chiral catalysts can facilitate the addition of nucleophiles to the β-carbon of the double bond, creating a new stereocenter.

Asymmetric Epoxidation: The double bond can be epoxidized using chiral catalysts to yield a chiral epoxide, which is a versatile intermediate for further transformations.

The resulting chiral molecules, bearing both a chlorine atom and other functional groups, would be valuable intermediates for the synthesis of complex natural products, pharmaceuticals, and chiral ligands for catalysis. The field of asymmetric synthesis is continually expanding, and the application of these methods to substrates like this compound holds significant potential.

Contributions to the Development of New Polymer Monomers

The development of new polymers with tailored properties is a major focus of materials science. Halogenated polymers are known for their enhanced flame retardancy, chemical resistance, and specific electronic properties. The structure of this compound suggests its potential as a monomer or a precursor to a monomer for novel polymers.

The vinyl group and the aldehyde functionality could both participate in polymerization reactions. For instance, the aldehyde could undergo condensation polymerization, or the double bond could be involved in addition polymerization. Furthermore, the chlorine atom can be a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis.

Potential Polymerization Pathways:

Polymerization TypeReactive GroupPotential Polymer Type
Cationic PolymerizationCarbon-Carbon Double BondPolyvinyl-type polymer
Radical PolymerizationCarbon-Carbon Double BondPolyvinyl-type polymer
Condensation PolymerizationAldehyde GroupPolyacetal or related polymers

Exploration in Agrochemical or Flavor/Fragrance Synthesis (Focus on Chemical Synthesis)

Agrochemical Synthesis:

Chlorine-containing compounds form a significant portion of the crop protection products used in agriculture. americanchemistry.com The presence of the chlorine atom in this compound makes it an interesting candidate for the synthesis of new agrochemicals. The α,β-unsaturated aldehyde moiety is a known reactive intermediate that can be used to construct more complex molecular frameworks found in some pesticides. For example, related compounds like 3-chloro-2-methylpropene (B57409) have been used as intermediates in the production of agricultural chemicals. who.intnih.gov The reactivity of the double bond and the aldehyde group allows for the introduction of various pharmacophores, which could lead to the discovery of new herbicides, fungicides, or insecticides.

Flavor and Fragrance Synthesis:

Aldehydes are a well-known class of compounds used in the flavor and fragrance industry. nih.gov While the direct application of a chlorinated compound in flavors and fragrances might be limited due to potential off-notes and safety concerns, this compound could serve as a precursor in a multi-step synthesis. The chlorine atom can act as a leaving group, allowing for the introduction of other functionalities that contribute to a desired scent or flavor profile. For instance, the non-chlorinated analog, 2-methyl-2-pentenal, is a known fragrance ingredient. thegoodscentscompany.com Chemical modifications of this compound, such as replacing the chlorine with an alkoxy or alkylthio group, could potentially lead to new fragrance molecules.

Occurrence and Formation in Complex Organic Matrices: Academic Research Perspectives

Identification and Characterization in Pyrolyzates from Biomass Sources (e.g., Camellia oleifera Seed Cake)

Academic research has identified 3-Chloro-2-methyl-2-pentenal as a product of the thermal decomposition of biomass. Specifically, its presence has been confirmed in the pyrolyzates of Camellia oleifera seed cake (COSC), a byproduct of oil production. researchgate.net The analysis of volatile and semi-volatile compounds generated from the pyrolysis of COSC at various temperatures was conducted using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), a powerful technique for separating and identifying components of a complex mixture. researchgate.net

In a systematic characterization of COSC pyrolyzates, (E)-3-Chloro-2-methyl-2-pentenal was detected as one of the numerous new components produced during the high-temperature treatment. researchgate.net The study revealed that the composition of the pyrolyzate is highly dependent on the temperature, with different classes of compounds becoming more or less prominent under varying thermal conditions. For instance, at 450 °C and 600 °C, the pyrolyzates were rich in heterocyclic, ketone, and phenolic compounds, alongside esters, hydrocarbons, acids, and aldehydes. researchgate.net The identification of a chlorinated aldehyde like this compound among these products highlights the complex chemical transformations that occur when biomass, which naturally contains chlorine in various forms, is subjected to thermal stress. researchgate.net

Table 1: Selected Compounds Identified in the Pyrolyzate of Camellia oleifera Seed Cake Residue This table is for illustrative purposes and does not represent the complete composition of the pyrolyzate.

Compound NameChemical Class
(E)-3-Chloro-2-methyl-2-pentenalHalogenated Aldehyde
Phenol, 2-methyl-Phenolic
IndoleN-Heterocyclic
Cyclohexanone, 5-methyl-2-(1-methylethyl)-,cis-Ketone
Oleic acidCarboxylic Acid
9-Octadecenal, (z)-Aldehyde

Mechanisms of Formation During Thermal Degradation Processes

The precise mechanism for the formation of this compound during biomass pyrolysis has not been elucidated in dedicated studies. However, a plausible pathway can be proposed based on established principles of thermal decomposition of biomass components and the behavior of chlorine in such systems.

The formation is likely a multi-step process:

Decomposition of Biomass Precursors: Biomass is primarily composed of carbohydrates (cellulose, hemicellulose), lignin, proteins, and lipids. aecsmum2.ac.inmdpi.com During pyrolysis, these macromolecules break down into smaller, volatile fragments. nih.govbohrium.com Specifically, carbohydrates and lipids are known to degrade into various aldehydes, ketones, and other oxygenated compounds that can serve as the carbon backbone for the final product. nih.govbohrium.com

Release of Reactive Chlorine: Chlorine is naturally present in biomass, often as inorganic salts like potassium chloride (KCl) or sodium chloride (NaCl), or bound within the organic matrix. dtu.dkacs.org During heating, this chlorine is volatilized. At temperatures below 500°C, a significant portion can be released as hydrogen chloride (HCl) through reactions with functional groups in the biomass. dtu.dkacs.org Another identified volatile chlorine species is methyl chloride (CH₃Cl). acs.orgresearchgate.net

Chlorination and Rearrangement: The reactive chlorine species, particularly HCl, can then interact with the unsaturated organic fragments from the initial decomposition. The formation of this compound likely involves the electrophilic addition of HCl to a double or triple bond of a C6 precursor molecule, or a substitution reaction. Subsequent dehydration and rearrangement reactions would be necessary to yield the final α,β-unsaturated aldehyde structure. The interactions between the primary biomass components (cellulose, hemicellulose, and lignin) during pyrolysis are known to be complex, influencing the yields of various product classes, including aldehydes. diva-portal.orgnih.gov

This proposed pathway underscores that the compound is not a native constituent of the biomass but a "neo-formed" product resulting from the intricate chemical reactions between thermally generated fragments in the presence of reactive chlorine.

Analytical Strategies for Detection in Environmental Samples

Detecting a chlorinated volatile organic compound (Cl-VOC) like this compound in complex environmental matrices such as water, soil, or air requires a robust analytical strategy. This strategy typically involves sample preparation to isolate and concentrate the analyte, followed by instrumental analysis for separation and identification. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Achievements on 3-Chloro-2-methyl-2-pentenal

Research on this compound has thus far been foundational, primarily establishing its basic chemical and physical properties. Key data points have been computationally predicted and are available through chemical databases.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H9ClOPubChem
Molecular Weight132.59 g/mol PubChem
IUPAC Name3-chloro-2-methylpent-2-enalPubChem
CAS Number1679-39-6Guidechem
XLogP31.8PubChem

While specific laboratory-based studies on this compound are not extensively documented in publicly accessible literature, the foundational knowledge of α,β-unsaturated aldehydes provides a framework for understanding its reactivity. The presence of the chlorine atom at the β-position and the methyl group at the α-position of the aldehyde functionality are known to significantly influence the electrophilicity of the carbonyl carbon and the carbon-carbon double bond. General synthetic routes to similar α-chloro- and α-bromosubstituted α,β-unsaturated aldehydes often involve the halogenation of the corresponding α,β-unsaturated aldehyde followed by dehydrohalogenation, with yields reportedly in the range of 36–68%. nih.gov

Unaddressed Challenges and Promising Avenues for Future Investigation

The study of this compound is still in its early stages, with numerous unanswered questions and significant opportunities for future research.

Key Unaddressed Challenges:

Definitive Synthesis and Characterization: A significant gap exists in the literature regarding a well-documented, high-yield synthesis of this compound. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) is crucial to confirm its structure and purity.

Reaction Mechanisms: The precise mechanisms of its reactions, including nucleophilic additions and cycloadditions, remain to be elucidated. The interplay between the electronic effects of the chloro and methyl substituents on the reaction pathways is a key area for investigation.

Biological Activity: There is a lack of information regarding the potential biological or toxicological effects of this compound. Given that many α,β-unsaturated aldehydes exhibit biological activity, this is a critical area for future study.

Promising Avenues for Future Research:

Development of Novel Synthetic Methodologies: Exploring new catalytic systems or reaction conditions to achieve a stereoselective and high-yield synthesis of this compound would be a valuable contribution.

Exploration as a Synthetic Building Block: Its polyfunctional nature makes it a potentially versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and specialty polymers.

Computational Modeling: Advanced computational studies could provide deeper insights into its electronic structure, reactivity, and spectroscopic properties, guiding future experimental work.

Broader Impact of Research on Halogenated α,β-Unsaturated Aldehydes

The study of halogenated α,β-unsaturated aldehydes, including this compound, has a significant impact on several areas of chemical science. These compounds are valuable building blocks in organic synthesis due to their multiple reactive sites. nih.gov The presence of a halogen atom enhances their synthetic utility, allowing for a variety of cross-coupling and substitution reactions.

Research in this area contributes to a more profound understanding of structure-reactivity relationships. The electronic and steric effects of different halogen and alkyl substituents provide a rich platform for studying the fundamentals of organic reactions. Furthermore, the potential biological activities of these compounds, stemming from their ability to act as Michael acceptors, make them of interest in medicinal chemistry and toxicology. nih.gov The insights gained from studying compounds like this compound can inform the design of new drugs and help in understanding the mechanisms of toxicity of related environmental contaminants.

Q & A

What are the recommended synthetic pathways for 3-Chloro-2-methyl-2-pentenal, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound can be achieved via hydrochlorination of alkenes or through halogenation of carbonyl precursors. For example, hydrochlorination of 2-methyl-2-pentenal with HCl in methylene chloride at controlled temperatures (20–25°C) yields the target compound. Thermodynamic data from NIST indicates a reaction enthalpy (ΔrH°) of -58.99 ± 0.75 kJ/mol for analogous hydrochlorination reactions . Key considerations include:

  • Catalyst selection : Acidic or Lewis acid catalysts (e.g., AlCl₃) enhance electrophilic addition.
  • Solvent effects : Polar aprotic solvents improve reaction kinetics.
  • Temperature control : Excess heat may lead to side reactions like polymerization.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Safety measures are informed by its reactivity and potential toxicity:

  • Exposure controls : Use fume hoods to limit inhalation of vapors (PAC-1: 2.1 mg/m³; PAC-3: 140 mg/m³) .
  • Personal protective equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and lab coats are mandatory .
  • Spill management : Absorb with inert materials (e.g., diatomite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from oxidizers to prevent exothermic reactions .

How can contradictory spectroscopic data for this compound be resolved?

Advanced Research Question
Discrepancies in NMR or GC-MS data often arise from isomerization or solvent artifacts. For example:

  • NMR analysis : Compare chemical shifts with computational predictions (e.g., DFT calculations) using IUPAC-standardized structures .
  • GC-MS validation : Cross-reference retention indices with NIST database entries under consistent temperature gradients .
  • Isomer differentiation : Employ 2D NMR techniques (e.g., COSY, HSQC) to distinguish between α/β-chloro isomers .

What advanced computational methods are used to predict the reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into:

  • Electrophilic sites : Partial charge analysis identifies the β-carbon as highly reactive toward nucleophiles .
  • Thermodynamic stability : Gibbs free energy calculations predict keto-enol tautomerism under acidic conditions .
  • Solvent interactions : MD simulations in water show increased hydrolysis rates due to polar solvation effects .

How can researchers optimize purification techniques for this compound?

Basic Research Question
Purification challenges include removing trace HCl and stabilizing the aldehyde group:

  • Distillation : Use fractional distillation at reduced pressure (bp ~150–160°C, estimated from analogous compounds) .
  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (8:2) eluent minimizes decomposition.
  • Stabilization : Add 0.1% hydroquinone to inhibit peroxide formation during storage .

What are the key considerations for designing kinetic studies of this compound in nucleophilic substitution reactions?

Advanced Research Question
Kinetic experiments require:

  • Rate monitoring : Use in-situ FTIR or HPLC to track chloride ion release .
  • Solvent polarity : Higher dielectric constants (e.g., DMSO) accelerate SN2 mechanisms.
  • Temperature dependence : Arrhenius plots reveal activation energies; NIST data for analogous reactions show Eₐ ≈ 65–75 kJ/mol .

How do steric effects influence the regioselectivity of this compound in Diels-Alder reactions?

Advanced Research Question
The methyl and chloro substituents create steric hindrance:

  • Endo rule preference : Computational models show the endo transition state is stabilized by 8–12 kJ/mol due to chloro group electron withdrawal .
  • Substituent positioning : The α-methyl group directs dienophiles to the less hindered β-position, confirmed by X-ray crystallography of adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.